molecular formula C29H20O8 B8244368 5,5',5'',5'''-Methanetetrayltetrakis(2-hydroxybenzaldehyde)

5,5',5'',5'''-Methanetetrayltetrakis(2-hydroxybenzaldehyde)

Cat. No. B8244368
M. Wt: 496.5 g/mol
InChI Key: XLAQIJUJESBMLX-UHFFFAOYSA-N
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Description

5,5',5'',5'''-Methanetetrayltetrakis(2-hydroxybenzaldehyde) is a useful research compound. Its molecular formula is C29H20O8 and its molecular weight is 496.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5',5'',5'''-Methanetetrayltetrakis(2-hydroxybenzaldehyde) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5',5'',5'''-Methanetetrayltetrakis(2-hydroxybenzaldehyde) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymorphism and Precursors

5,5'-Di-tert-butyl-2,2'-dihydroxy-3,3'-methanediyldibenzaldehyde, a structurally related compound, has been studied for its polymorphic forms and synthesis precursors. This research contributes to understanding the structural properties and potential applications of similar compounds, including 5,5',5'',5'''-Methanetetrayltetrakis(2-hydroxybenzaldehyde) (Goetz, Fontecha, & McKee, 2004).

Crystal Structure Analysis

The study of the crystal structure of related G-1 dendrimers provides insights into the geometric arrangements and potential applications in materials science and nanotechnology (Trillo et al., 2013).

Chemical Reactions and Catalysis

Research on 2-Hydroxybenzaldehydes, which are structurally similar, reveals their reactivity with alkynes, alkenes, or allenes, especially in the presence of a rhodium catalyst. This could imply potential catalytic applications for related compounds (Kokubo et al., 1999).

Coordination Chemistry

The synthesis and characterization of metal complexes with 2-hydroxybenzaldehyde derivatives provide a basis for understanding how 5,5',5'',5'''-Methanetetrayltetrakis(2-hydroxybenzaldehyde) might interact with metals, influencing its applications in coordination chemistry (Arion et al., 1998).

Synthesis and Characterization

The synthesis of salicylaldehydes, which include hydroxybenzaldehyde derivatives, and their chemical properties could provide valuable insights for similar processes involving 5,5',5'',5'''-Methanetetrayltetrakis(2-hydroxybenzaldehyde) (Suzuki & Takahashi, 1983).

Environmental and Analytical Applications

The use of Schiff base derivatives of hydroxybenzaldehydes for preconcentration and detection of trace metals in environmental samples suggests potential analytical applications for related compounds (Fathi & Yaftian, 2009).

properties

IUPAC Name

2-hydroxy-5-[tris(3-formyl-4-hydroxyphenyl)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20O8/c30-13-17-9-21(1-5-25(17)34)29(22-2-6-26(35)18(10-22)14-31,23-3-7-27(36)19(11-23)15-32)24-4-8-28(37)20(12-24)16-33/h1-16,34-37H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAQIJUJESBMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)C=O)(C3=CC(=C(C=C3)O)C=O)C4=CC(=C(C=C4)O)C=O)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5',5'',5'''-Methanetetrayltetrakis(2-hydroxybenzaldehyde)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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